![molecular formula C16H14ClN3O4 B5694928 N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide
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Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is a complex organic compound with a molecular formula of C16H14ClN3O4. This compound is characterized by the presence of an acetyl group, a methylamino group, a chloro group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-acetylphenyl)methanamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-{4-[acetyl(methyl)amino]phenyl}-4-amino-2-nitrobenzamide.
Substitution: N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-2-nitrobenzamide.
Hydrolysis: N-{4-[methylamino]phenyl}-4-chloro-2-nitrobenzamide.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide
- N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-2-nitrobenzamide
- N-{4-[methylamino]phenyl}-4-chloro-2-nitrobenzamide
Uniqueness
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN2O3
- Molecular Weight : 320.76 g/mol
- CAS Number : 324046-59-5
The compound features a benzamide structure with an acetyl(methyl)amino group, a chloro substituent, and a nitro group, which contribute to its unique chemical reactivity and biological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways. For instance, it may interact with histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression .
- Receptor Modulation : It may also modulate cellular receptors involved in signal transduction pathways, influencing various physiological responses.
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties by inducing apoptosis in cancer cells and affecting cell cycle regulation .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer activity. A study demonstrated its potential as an HDAC inhibitor with selectivity against class I HDACs, showing IC50 values in the nanomolar range against various cancer cell lines .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | HDAC1 | 95.2 |
This compound | HDAC2 | 260.7 |
This compound | HDAC3 | 255.7 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study involving HepG2 liver cancer cells reported that treatment with this compound resulted in significant inhibition of cell growth, with a notable induction of apoptosis observed through flow cytometry analysis . -
Synergistic Effects with Other Drugs :
Research has indicated that when combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of cancer treatment regimens by providing synergistic effects against tumor growth .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)14-8-3-11(17)9-15(14)20(23)24/h3-9H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANWHKOICYIFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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